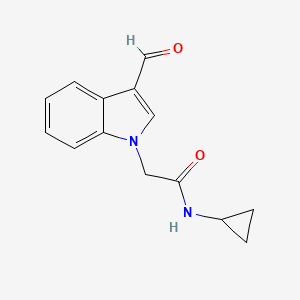

N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

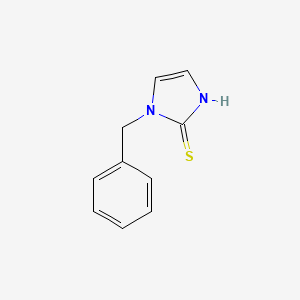

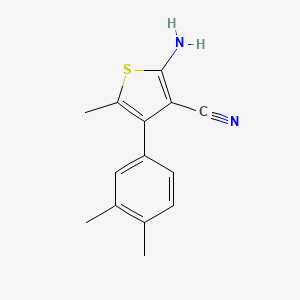

N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide, also known as N-cyclopropyl-2-formyl-indole-1-acetamide, is a cyclopropyl derivative of indole-1-acetamide. It is a compound of interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. In particular, it has been studied for its ability to act as an enzyme inhibitor, and its ability to bind to and modulate the activity of a number of proteins.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide is related to compounds synthesized from endophytic fungi, illustrating its relevance in the field of natural products and synthetic chemistry. For instance, Li et al. (2008) isolated similar indole derivatives from an endophytic fungus, highlighting the compound's connection to fungal metabolites and potential applications in discovering new natural products (Li et al., 2008).

Molecular Docking and Drug Design

- The compound's structure is relevant to drug design, particularly in anti-inflammatory applications. Al-Ostoot et al. (2020) synthesized a new indole acetamide and used molecular docking to confirm its anti-inflammatory activity, demonstrating the potential of similar compounds in drug development (Al-Ostoot et al., 2020).

Biological Activities and Pharmacological Potential

- The indole acetamide moiety, which is a part of this compound, is associated with various biological activities. Mphahlele et al. (2017) synthesized N-(3-Trifluoroacetyl-indol-7-yl) Acetamides and evaluated their antiplasmodial properties, indicating the relevance of this chemical structure in antimalarial research (Mphahlele et al., 2017).

Antioxidant Properties

- Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, showcasing the potential of compounds structurally similar to this compound in antioxidant applications (Gopi & Dhanaraju, 2020).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may interact with its targets in a variety of ways to exert its effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-(3-formylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGIGQHDYZTCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351912 |

Source

|

| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530121-56-3 |

Source

|

| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

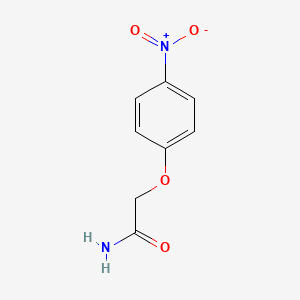

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)